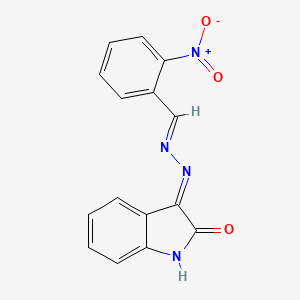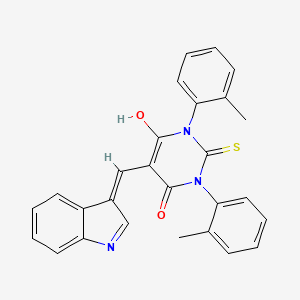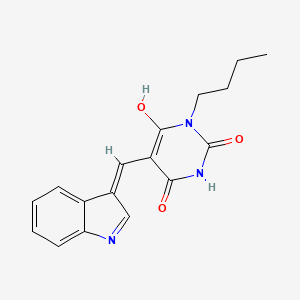![molecular formula C13H9BrN4O B3719429 4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B3719429.png)
4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol
Overview
Description
“4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol” is a chemical compound that belongs to the class of triazoles . Triazoles are five-membered nitrogen heterocycle compounds that are important structural fragments and as biologically active compounds . They have been used in various fields such as medicine, pesticides, and detergents .
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of certain amines with carbonyl compounds . For instance, heterocyclic Schiff base ligands were synthesized by the condensation of 4- (4-amino-5-mercapto-4 H -1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms . The triazole ring exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles .Chemical Reactions Analysis
Triazole derivatives are known for their various chemical reactions. They have been found to undergo redox behavior, as observed in the case of certain biologically important triazol derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary depending on their specific structure. For instance, the compound “2-BROMO-6-METHOXY-4- ( (4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)PHENOL” has a molecular weight of 297.113 .Mechanism of Action
The mechanism of action of triazole derivatives is often related to their biological activities. They have been found to exhibit various biological activities such as antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer and anti-corrosion properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-12-5-9(6-17-18-7-15-16-8-18)13(19)11-4-2-1-3-10(11)12/h1-8,19H/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDQRVIQSYXFS-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NN3C=NN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/N3C=NN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-furandione](/img/structure/B3719346.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B3719363.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B3719366.png)



![2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3719397.png)

hydrazone](/img/structure/B3719416.png)
hydrazone](/img/structure/B3719422.png)
![3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3719423.png)
![2-hydroxy-5-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B3719449.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B3719451.png)